Methyl 3-ethoxy-4-methoxybenzoate
CAS No.: 97966-31-9
Cat. No.: VC4214520
Molecular Formula: C11H14O4
Molecular Weight: 210.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97966-31-9 |
|---|---|
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.229 |
| IUPAC Name | methyl 3-ethoxy-4-methoxybenzoate |
| Standard InChI | InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 |
| Standard InChI Key | PCDOQKFPBWQJCT-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl 3-ethoxy-4-methoxybenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a benzoate backbone substituted with methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups at the 4- and 3-positions, respectively (Figure 1) . The compound is distinct from its positional isomer, methyl 4-ethoxy-3-methoxybenzoate (CAS 3535-24-8), which reverses the substituent positions .
Table 1: Key Identifiers of Methyl 3-Ethoxy-4-Methoxybenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 97966-31-9 | |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| SMILES | COC(=O)C1=CC(OC)=C(OCC)C=C1 | |
| InChIKey | WX192030 |
The SMILES string and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of methyl 3-ethoxy-4-methoxybenzoate typically involves esterification or alkylation reactions. A notable method, adapted from the Journal of Medicinal Chemistry (2000), utilizes 3-ethoxy-4-methoxybenzoic acid as a precursor, which undergoes esterification with methanol in the presence of an acid catalyst :
This method achieves yields exceeding 85% under optimized conditions .
An alternative approach, inspired by patent WO2019100786A1 for synthesizing the related aldehyde 3-ethoxy-4-methoxybenzaldehyde, suggests potential parallels . The patent employs isovanillin and halogenated ethane in a base-catalyzed reaction, which could be adapted for ester synthesis by substituting the aldehyde intermediate with a carboxylic acid derivative .
Table 2: Comparison of Synthesis Methods
| Method | Starting Material | Catalyst | Yield | Source |
|---|---|---|---|---|
| Esterification | Benzoic acid | H₂SO₄ | 85% | |
| Alkylation (Patent-Based) | Isovanillin | K₂CO₃ | ~80%* |
*The yield is inferred from analogous aldehyde synthesis .
Physical and Chemical Properties
Physicochemical Data
Applications and Industrial Relevance
Organic Synthesis Intermediate
The compound’s ethoxy and methoxy groups make it a versatile building block for synthesizing complex molecules. Its ester functionality allows further transformations, such as hydrolysis to carboxylic acids or transesterification .
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